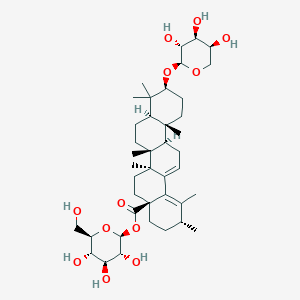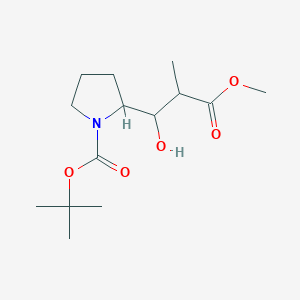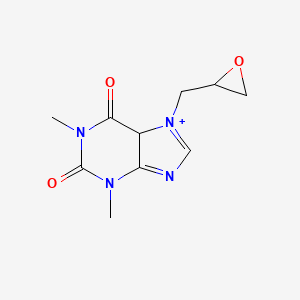
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin compound. It is derived from the roots of Ilex cornuta, a plant known for its medicinal properties. This compound is notable for its complex structure, which includes multiple sugar moieties attached to a triterpene backbone, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester typically involves several steps:
Extraction: The initial step involves the extraction of the triterpene aglycone from the roots of Ilex cornuta using solvents like methanol or ethanol.
Glycosylation: The extracted aglycone undergoes glycosylation, where sugar moieties (alpha-L-arabinopyranose and beta-D-glucopyranose) are attached. This step often requires catalysts such as silver carbonate or acid catalysts to facilitate the reaction.
Purification: The final product is purified using chromatographic techniques like HPLC to achieve high purity levels (typically >98%).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and large extraction units.
Automated glycosylation: Employing automated reactors to ensure consistent glycosylation.
High-throughput purification: Utilizing industrial-scale chromatography systems to purify the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpene backbone, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF.
Major Products
Oxidized derivatives: Various carboxylic acids and ketones.
Reduced derivatives: Alcohols and alkanes.
Substituted derivatives: Compounds with modified sugar moieties or triterpene backbone.
Scientific Research Applications
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester involves:
Molecular Targets: It targets specific proteins and enzymes involved in inflammatory pathways, such as NF-κB and COX-2.
Pathways: The compound modulates signaling pathways like the MAPK and PI3K/Akt pathways, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3beta-(alpha-L-Arabinopyranosyloxy)urs-12,19(29)-dien-28-oic acid beta-D-glucopyranosyl ester
- 3beta-(alpha-L-Arabinopyranosyloxy)olean-12,18-dien-28-oic acid beta-D-glucopyranosyl ester
Uniqueness
3beta-(alpha-L-Arabinopyranosyloxy)urs-12,18-dien-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific triterpene backbone and the arrangement of sugar moieties, which confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
435269-07-1 |
|---|---|
Molecular Formula |
C41H64O12 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aS,6aR,6aS,6bR,8aR,10S,12aR)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C41H64O12/c1-20-10-15-41(36(49)53-35-33(48)31(46)30(45)24(18-42)51-35)17-16-39(6)22(28(41)21(20)2)8-9-26-38(5)13-12-27(37(3,4)25(38)11-14-40(26,39)7)52-34-32(47)29(44)23(43)19-50-34/h8,20,23-27,29-35,42-48H,9-19H2,1-7H3/t20-,23+,24-,25+,26-,27+,29+,30-,31+,32-,33-,34+,35+,38+,39-,40-,41+/m1/s1 |
InChI Key |
LAJREHMDUQCCEI-XRYDYIBCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)C2=C1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2=C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine](/img/structure/B12080027.png)
![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)



![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)




